3-(4-Bromophenyl)-2-((2-chlorobenzyl)thio)quinazolin-4(3H)-one

Physicochemical Profiling Lipophilicity Quinazolinone SAR

3-(4-Bromophenyl)-2-((2-chlorobenzyl)thio)quinazolin-4(3H)-one (CAS 477313-86-3) is a synthetic quinazolin-4(3H)-one derivative with a 4-bromophenyl substituent at N3 and a 2-chlorobenzylthio moiety at C2. It is catalogued within the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals intended for early discovery research, and the supplier does not collect analytical data for this product.

Molecular Formula C21H14BrClN2OS
Molecular Weight 457.8 g/mol
CAS No. 477313-86-3
Cat. No. B12051289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-2-((2-chlorobenzyl)thio)quinazolin-4(3H)-one
CAS477313-86-3
Molecular FormulaC21H14BrClN2OS
Molecular Weight457.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br)Cl
InChIInChI=1S/C21H14BrClN2OS/c22-15-9-11-16(12-10-15)25-20(26)17-6-2-4-8-19(17)24-21(25)27-13-14-5-1-3-7-18(14)23/h1-12H,13H2
InChIKeyDLYRVVGVKFFDAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenyl)-2-((2-chlorobenzyl)thio)quinazolin-4(3H)-one (CAS 477313-86-3) for Early Discovery Screening: Core Identity


3-(4-Bromophenyl)-2-((2-chlorobenzyl)thio)quinazolin-4(3H)-one (CAS 477313-86-3) is a synthetic quinazolin-4(3H)-one derivative with a 4-bromophenyl substituent at N3 and a 2-chlorobenzylthio moiety at C2 . It is catalogued within the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals intended for early discovery research, and the supplier does not collect analytical data for this product . The compound is also available from other vendors at purities of ≥95% to ≥98% .

Why In-Class Quinazolin-4(3H)-one Analogs Cannot Substitute for CAS 477313-86-3 in Focused Screening


The precise combination of the 4-bromophenyl N3-substituent and the ortho-chlorobenzylthio C2-substituent defines a unique chemical space within the 2-thioquinazolin-4(3H)-one class . Even closely related positional isomers, such as the 3-chlorobenzyl analog (CAS 763138-92-7), differ in the spatial orientation and electronic character of the halogen substituent on the benzylthio group. Altering the halogen substitution pattern on either the N3-aryl or the C2-thioether moiety is known to modulate the inhibitive effects of 2-thioquinazolin-4-one derivatives . Therefore, generic substitution without confirmatory re-screening can lead to loss of the specific protein-ligand interaction profile or material property being pursued.

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-2-((2-chlorobenzyl)thio)quinazolin-4(3H)-one Against Structural Analogs


Computed Lipophilicity (XLogP3) Comparison with the 3-Chlorobenzyl Positional Isomer

The target compound exhibits a computed XLogP3 of 5.9, indicating high lipophilicity . Its ortho-chlorobenzyl positional isomer, 3-(4-bromophenyl)-2-((3-chlorobenzyl)thio)quinazolin-4(3H)-one (CAS 763138-92-7), has a reported XLogP3 of approximately 6.40 based on vendor data . The 0.5-unit higher lipophilicity of the meta-chloro isomer may affect membrane permeability and non-specific protein binding, making the ortho-chloro compound a distinct choice where lower lipophilicity within the halogenated series is desired.

Physicochemical Profiling Lipophilicity Quinazolinone SAR

Hydrogen Bond Acceptor Count as a Discriminator Among 3-Aryl-2-thioquinazolin-4(3H)-one Derivatives

The target compound has zero hydrogen bond donors and three hydrogen bond acceptors (the carbonyl oxygen, the N3 nitrogen, and the thioether sulfur) . Replacing the 4-bromophenyl N3-substituent with a 4-methoxyphenyl group in the analog 2-((2-chlorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone (CAS not available) introduces an additional hydrogen bond acceptor, altering the overall hydrogen bonding capacity . This change can impact solubility and target binding, making the bromophenyl compound a preferable selection when no additional H-bond acceptor at the N3-aryl position is required.

Medicinal Chemistry Drug-likeness Hydrogen Bonding

Vendor-Specified Purity as a Procurement Selection Factor for the 2-Chlorobenzylthio Derivative

Multiple vendors supply this compound with specified purities: MolCore lists NLT 98% , while Chemenu lists 95% . Sigma-Aldrich offers the compound under AldrichCPR with no analytical data collected . This contrasts with the 3-chlorobenzyl analog (CAS 763138-92-7), which is also offered at 95% purity , suggesting comparable supply chain specifications but differing positional isomer availability for procurement.

Compound Acquisition Quality Control Purity Specification

Prioritized Application Scenarios for 3-(4-Bromophenyl)-2-((2-chlorobenzyl)thio)quinazolin-4(3H)-one Based on Available Evidence


Specialized Screening Library Member for CYP17A1 or Related Cytochrome P450 Target Exploration

The compound was included in a confirmatory bioassay (AID 1796502) derived from US Patent US9611270, which describes inhibitors of CYP17A1 (steroid 17-alpha-hydroxylase/17,20 lyase) . Researchers assembling a focused library to identify novel CYP17A1 inhibitors may prioritize this compound over analogs lacking documented screening history against this target. However, the specific IC50 value for this compound in that assay was not publicly available at the time of this analysis.

Structure-Activity Relationship (SAR) Probe for Ortho- vs. Meta-Chlorobenzylthio Substitution Effects

The target compound (ortho-chloro) and its positional isomer 3-(4-bromophenyl)-2-((3-chlorobenzyl)thio)quinazolin-4(3H)-one (meta-chloro, CAS 763138-92-7) provide a matched pair for probing the effect of chlorine position on the benzylthio moiety on target binding and physicochemical properties . The computed lipophilicity difference (XLogP3 5.9 vs. ~6.40) supports their use as a pair in SAR studies.

Corrosion Inhibition Research Leveraging the 2-Thioquinazolin-4-one Scaffold

Derivatives of 2-thioquinazolin-4-one, the core scaffold of the target compound, have been shown to effectively inhibit acid corrosion of steel and to modulate both cathodic and anodic processes in neutral and alkaline media . The presence of the bromophenyl and chlorobenzylthio substituents may offer distinct adsorption characteristics on metal surfaces. This compound can be evaluated as part of a series of substituted 2-thioquinazolin-4-ones for corrosion inhibition performance.

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